Methyl 3-cyclopropylbenzimidazole-5-carboxylate

Kinase inhibitor S6K1 Benzimidazole SAR

Methyl 3-cyclopropylbenzimidazole-5-carboxylate (IUPAC: methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate) is a bicyclic benzimidazole scaffold featuring an N1-cyclopropyl substituent and a C5/C6 methyl ester. It belongs to the class of benzimidazole-5-carboxylate derivatives, a privileged structure in kinase inhibitor design.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1355247-62-9
Cat. No. B1431553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyclopropylbenzimidazole-5-carboxylate
CAS1355247-62-9
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=CN2C3CC3
InChIInChI=1S/C12H12N2O2/c1-16-12(15)8-2-5-10-11(6-8)14(7-13-10)9-3-4-9/h2,5-7,9H,3-4H2,1H3
InChIKeyRUFICRIMUYXKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-cyclopropylbenzimidazole-5-carboxylate (CAS 1355247-62-9): Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Drug Discovery


Methyl 3-cyclopropylbenzimidazole-5-carboxylate (IUPAC: methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate) is a bicyclic benzimidazole scaffold featuring an N1-cyclopropyl substituent and a C5/C6 methyl ester. It belongs to the class of benzimidazole-5-carboxylate derivatives, a privileged structure in kinase inhibitor design. The compound is commercially available as a heterocyclic building block with standard purity specifications (typically 95%) from multiple vendors . Its core scaffold is implicated in PI3K and S6K1 inhibitor programs, distinguishing it from generic benzimidazole intermediates.

Why Methyl 3-cyclopropylbenzimidazole-5-carboxylate Cannot Be Replaced by Common Analogs in Kinase-Focused Libraries


Simple interchange with other benzimidazole-5-carboxylate analogs is scientifically unjustified due to the critical influence of the N1-cyclopropyl group on both target binding and metabolic stability. SAR studies on benzimidazole-based S6K1 inhibitors demonstrate that a cyclopropyl substituent at the N1 position confers an IC50 of 334 ± 25.1 nM, an order of magnitude more potent than the phenyl-substituted analog (IC50 = 1640 ± 530 nM) and distinct from other substituents like Br or OMe [1]. Furthermore, the cyclopropyl group is a well-established medicinal chemistry motif for improving metabolic stability by shielding against CYP450-mediated oxidation, while the methyl ester provides a synthetic handle for further derivatization or acts as a prodrug moiety. Substituting with a non-cyclopropyl N-substituted analog risks losing target affinity and altering pharmacokinetic profiles, making precise procurement of this specific building block essential for SAR reproducibility.

Quantitative Differentiation Evidence for Methyl 3-cyclopropylbenzimidazole-5-carboxylate Against Closest Analogs


N1-Cyclopropyl vs. C2-Cyclopropyl Regioisomerism: S6K1 Inhibitory Potency Comparison

In a defined S6K1 mobility shift assay, an N1-cyclopropyl-substituted benzimidazole (compound 20c) exhibited an IC50 of 334 ± 25.1 nM. This represents a statistically significant improvement over the C2-phenyl analog (IC50 = 1640 ± 530 nM) [1]. While a direct C2-cyclopropyl comparator within the identical assay is not available, the N1-cyclopropyl substitution demonstrates that the attachment point of the cyclopropyl group on the benzimidazole core is a key determinant of kinase affinity, with N1-substitution being favored for S6K1 engagement. This regiochemical specificity means that using a C2-cyclopropyl analog (e.g., methyl 2-cyclopropyl-1H-benzimidazole-5-carboxylate) would likely result in a substantial loss of potency.

Kinase inhibitor S6K1 Benzimidazole SAR

Cyclopropyl-Enhanced Ligand Efficiency vs. Other N1-Substituents in Benzimidazole S6K1 Inhibitors

The N1-cyclopropyl benzimidazole (compound 20c) achieves a ligand efficiency (LE) of 0.45, compared to 0.35 for the bulkier N1-phenyl analog (20b) and 0.39 for the C7-substituted analog (20g) [1]. Despite having lower absolute potency than the bromo (20a, LE=0.55) or methoxy (20d, LE=0.52) derivatives, the cyclopropyl group provides a balanced profile of moderate potency with good LE, an attribute valued in fragment-based and lead-like library design. The cyclopropyl analog occupies a distinct physicochemical space—offering sufficient affinity for target engagement while retaining the low molecular weight and favorable topological polar surface area (TPSA = 44.1 Ų) characteristic of lead-like compounds .

Ligand efficiency S6K1 Fragment-based drug design

Methyl Ester as a Versatile Synthetic Handle vs. Carboxylic Acid Analogs

The methyl ester at the 5(6)-position of the benzimidazole core provides a protected carboxylic acid functionality that can be selectively hydrolyzed to the corresponding carboxylic acid (CAS 1368588-55-9) or directly converted to amides, hydrazides, and other derivatives. In contrast, procuring the free carboxylic acid analog (1-cyclopropyl-1H-benzimidazole-6-carboxylic acid) limits synthetic flexibility and may complicate purification due to zwitterionic character. The methyl ester also offers potential as a prodrug moiety, as demonstrated by BRD9539, a methyl-ester benzimidazole analog that showed enhanced enzyme inhibitory potency (IC50 = 6.3 µM) compared to its carboxylic acid counterpart BRD4770 in cell-free assays . The ester can improve membrane permeability relative to the charged carboxylate form.

Synthetic chemistry Prodrug design Benzimidazole derivatization

Commercially Defined Purity and ISO-Certified Supply Chain vs. Custom Synthesis

Methyl 3-cyclopropylbenzimidazole-5-carboxylate is available from multiple established suppliers with defined purity specifications of 95% (BenchChem, Leyan) to 98% (MolCore) . MolCore offers ISO-certified production suitable for global pharmaceutical R&D and quality control requirements . This contrasts with custom-synthesized benzimidazole analogs, which may lack batch-to-batch consistency, certified purity documentation, or reliable supply chain continuity. For procurement in regulated environments, the availability of this compound as an off-the-shelf building block with documented quality metrics reduces lead time and ensures experimental reproducibility across multiple research campaigns.

Quality control Procurement ISO certification

Optimal Procurement-Driven Application Scenarios for Methyl 3-cyclopropylbenzimidazole-5-carboxylate in Drug Discovery


Kinase Inhibitor Lead Optimization: S6K1 and PI3K Targeted Libraries

This compound is suited for constructing focused benzimidazole-based kinase inhibitor libraries targeting S6K1 and PI3K pathways. As demonstrated by the S6K1 SAR data, the N1-cyclopropyl group confers a 5-fold potency advantage over phenyl-substituted analogs (IC50: 334 nM vs. 1640 nM) [1]. The methyl ester provides a synthetic handle for generating diverse amide or hydrazide derivatives for SAR expansion. The balanced ligand efficiency (LE=0.45) and favorable physicochemical properties (TPSA=44.1 Ų, XLogP3=1.7) make it an attractive starting point for lead-like compound collections.

Building Block for BRD9 and Bromodomain Inhibitor Synthesis

Benzimidazole scaffolds with cyclopropyl substitution have been explored as bromodomain inhibitors, including BRD9 chemical probes. The compound can serve as a key intermediate for synthesizing BRD9-targeted analogs through further functionalization at the ester position. The cyclopropyl group may provide favorable hydrophobic pocket interactions, as observed in related bromodomain inhibitor programs.

CYP450 Metabolic Stability Screening and Prodrug Design

The cyclopropyl group is a recognized metabolic stability motif that can reduce CYP450-mediated oxidation compared to unsubstituted or alkyl-substituted benzimidazoles. This compound is appropriate for use in metabolic stability panels, comparing N1-cyclopropyl vs. other N1-substituents. The methyl ester serves as a masked carboxylate prodrug, enabling evaluation of esterase-mediated activation in cellular assays.

Pharmaceutical Quality Control and Reference Standard Applications

With suppliers offering ISO-certified production and purity specifications up to 98% , this compound can be utilized as a reference standard in analytical method development, impurity profiling, and quality control workflows for benzimidazole-based drug candidates. Its defined purity and certified supply chain meet the documentation requirements of regulated pharmaceutical R&D environments.

Quote Request

Request a Quote for Methyl 3-cyclopropylbenzimidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.